N-(2-Chloroethyl)-3-oxobutyramide
Description
N-(2-Chloroethyl)-3-oxobutyramide is an organic compound characterized by a 3-oxobutyramide backbone substituted with a 2-chloroethyl group. These analogs include dyes, bioactive molecules, and intermediates in polymer synthesis, highlighting the versatility of the 3-oxobutyramide scaffold .
Properties
CAS No. |
26244-71-3 |
|---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.6 g/mol |
IUPAC Name |
N-(2-chloroethyl)-3-oxobutanamide |
InChI |
InChI=1S/C6H10ClNO2/c1-5(9)4-6(10)8-3-2-7/h2-4H2,1H3,(H,8,10) |
InChI Key |
TXICEFBDNMLWRL-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NCCCl |
Canonical SMILES |
CC(=O)CC(=O)NCCCl |
Other CAS No. |
26244-71-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 3-oxobutyramide moiety is a common feature among the compared compounds. Variations in substituents significantly alter physicochemical and biological properties:
Key Observations :
- Chloroethyl vs. Aminoethyl: Substituting chlorine with an amino group (e.g., N-(2-Aminoethyl)-3-oxobutyramide) increases hydrophilicity, making it suitable for analytical applications .
- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 2,4-dimethylphenyl) enhance lipophilicity and stability, favoring use in synthetic chemistry .
- Chlorine Impact : Chlorine atoms (e.g., in N-(2-Chlorobenzyl)-3-oxobutyramide) improve lipophilicity and may confer bioactivity, as seen in nitrosoureas .
Physicochemical Properties
- LogP and Solubility: N-(2-Aminoethyl)-3-oxobutyramide has a LogP of -1.66, indicating high water solubility . Chlorinated analogs (e.g., N-(2-Chlorobenzyl)-3-oxobutyramide) likely exhibit higher LogP values, enhancing membrane permeability but reducing aqueous solubility.
- Thermal Stability : Azo-linked derivatives (e.g., CI 21100) are stable under dyeing conditions (melt-pressed at elevated temperatures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
